molecular formula C23H23N3O3 B11333808 2-anilino-7-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-anilino-7-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11333808
M. Wt: 389.4 g/mol
InChI Key: RKYQHFOEXXJJPU-UHFFFAOYSA-N
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Description

7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that includes a quinazolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and further functionalization to introduce the quinazolinone core . The reaction conditions often involve the use of catalysts such as palladium or other transition metals, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of bacterial RNA polymerase, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE apart is its unique combination of functional groups and the quinazolinone core, which may confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-anilino-7-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O3/c1-14-22-19(26-23(24-14)25-16-7-5-4-6-8-16)11-15(12-20(22)27)18-10-9-17(28-2)13-21(18)29-3/h4-10,13,15H,11-12H2,1-3H3,(H,24,25,26)

InChI Key

RKYQHFOEXXJJPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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